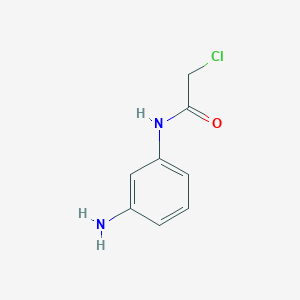

N-(3-Aminophenyl)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(3-aminophenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEDIKSSMUCCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570544 | |

| Record name | N-(3-Aminophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401484-39-7 | |

| Record name | N-(3-Aminophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of chloroacetamides is heavily influenced by substituents on the phenyl ring. Key analogs include:

Key Observations :

- This contrasts with nitro or acetyl groups, which reduce electron density and increase reactivity toward nucleophiles .

- Substituent Position : Meta-substitution (as in the target compound) may reduce steric hindrance compared to ortho-substituted analogs (e.g., N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide), which exhibit intramolecular hydrogen bonds and distorted aromatic planes .

Physicochemical Properties

- Spectroscopic Data: ³⁵Cl NQR Frequencies: Substituted phenyl-2-chloroacetamides exhibit temperature-dependent ³⁵Cl NQR signals. For example, N-(3-methylphenyl)-2-chloroacetamide shows two distinct frequencies due to crystallographic inequivalence, while nitro-substituted analogs display lower frequencies due to electron withdrawal . Hydrogen Bonding: The amino group in N-(3-Aminophenyl)-2-chloroacetamide may form intermolecular H-bonds, similar to the intramolecular H-bond observed in N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide .

- Solubility and Stability: The amino group enhances water solubility compared to methyl or nitro analogs but may reduce thermal stability due to increased polarity.

Q & A

Basic: What are the common synthetic routes for N-(3-Aminophenyl)-2-chloroacetamide?

Methodological Answer:

The synthesis typically involves chloroacetylation of 3-aminoaniline. A two-step approach is often employed:

Amination: React 3-nitroaniline with acetic anhydride to protect the amine group, forming N-(3-nitrophenyl)acetamide.

Reduction and Chloroacetylation: Reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation, followed by reaction with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) .

Key Considerations:

- Purification via recrystallization (ethanol/water mixtures are common) to remove unreacted starting materials.

- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .

Basic: How is this compound characterized analytically?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm the presence of the acetamide group (δ ~2.1 ppm for CH₃, δ ~4.0 ppm for CH₂Cl) and aromatic protons (δ ~6.5–7.5 ppm) .

- IR: Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- HPLC: Use reverse-phase columns (e.g., Newcrom R1 C18) with UV detection at 254 nm for purity assessment. Mobile phase: acetonitrile/water (60:40) with 0.1% trifluoroacetic acid .

Advanced: How can conflicting crystallographic data on chloroacetamide derivatives be resolved?

Methodological Answer:

Conflicts often arise from substituent effects on hydrogen bonding and packing. For example:

- Case Study: In N-(3-methylphenyl)-2-chloroacetamide, the N–H bond adopts a syn conformation to the meta-methyl group, whereas meta-nitro substituents induce an anti conformation. This discrepancy is resolved by analyzing intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and lattice energy calculations .

Steps:

Compare unit cell parameters and space groups.

Perform Hirshfeld surface analysis to quantify intermolecular contacts.

Validate with DFT-based geometry optimization .

Advanced: What strategies optimize the reaction yield in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of attacking species (e.g., amines, thiols) .

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation (e.g., hydrolysis to glycine derivatives) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal: Neutralize with dilute NaOH before disposing in halogenated waste containers .

Advanced: How do substituents on the phenyl ring influence the biological activity of chloroacetamide derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., –NO₂, –CF₃): Enhance electrophilicity of the chloroacetamide group, increasing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .

- Hydrogen Bonding: Meta-substituents (e.g., –NH₂) improve solubility and target binding via intermolecular interactions (e.g., N–H⋯O in kinase inhibitors) .

Experimental Validation: - Perform SAR studies using MIC assays (for antimicrobial activity) or kinase inhibition assays .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations:

- Optimize geometry at the B3LYP/6-311++G(d,p) level to determine HOMO-LUMO gaps (predicting redox behavior) .

- Map Molecular Electrostatic Potential (MESP) to identify nucleophilic/electrophilic sites for reaction planning .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict pharmacokinetic properties .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

- Ethanol/Water Mixtures: Provide moderate polarity for high yield (70–80%) .

- Dichloromethane/Acetone (1:1): Used for slow evaporation to grow single crystals for X-ray studies .

Advanced: How do intermolecular interactions affect the crystallization of chloroacetamide derivatives?

Methodological Answer:

- Hydrogen Bonding: Dual N–H⋯O interactions form infinite chains (e.g., in N-(3-methylphenyl)-2-chloroacetamide), stabilizing the crystal lattice .

- C–H⋯π and Halogen Bonds: Chlorine atoms participate in Cl⋯Cl (3.3 Å) and Cl⋯π contacts, influencing packing motifs .

Experimental Design: - Vary crystallization solvents (e.g., hexane vs. acetone) to manipulate supramolecular architectures .

Advanced: How are kinetic vs. thermodynamic products controlled in reactions of this compound?

Methodological Answer:

- Temperature: Low temperatures (0–5°C) favor kinetic products (e.g., mono-substitution), while higher temperatures (80°C) drive thermodynamic outcomes (e.g., cyclization).

- Catalyst Choice: Pd(PPh₃)₄ promotes Suzuki couplings without disturbing the acetamide group, whereas strong bases may hydrolyze the amide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.